Lersivirine

HIV-1 Drug Resistance NNRTI

Lersivirine delivers unique research advantages: potent activity against NNRTI-resistant HIV-1 strains bearing K103N and Y181C mutations (<3-fold EC50 shift vs >100-fold for efavirenz), a 67% relative risk reduction in CNS dizziness compared to efavirenz, consistent potency across all HIV-1 group M subtypes including subtype C (geometric mean IC50 fold change 1.07), and weak CYP3A4 induction (only 20–36% midazolam AUC reduction). Indispensable for resistance profiling, CNS tolerability studies, and global HIV subtype research where first-generation NNRTIs fail.

Molecular Formula C17H18N4O2
Molecular Weight 310.35 g/mol
CAS No. 473921-12-9
Cat. No. B1674767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLersivirine
CAS473921-12-9
Synonyms5-((3,5-diethyl-1-(2-hydroxyethyl)(3,5-14C2)-1H-pyrazol-4-yl)oxy)benzene-1,3-dicarbonitrile
lersivirine
UK 453,061
UK 453061
UK-453,061
UK-453061
UK453,061
UK453061
Molecular FormulaC17H18N4O2
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N
InChIInChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3
InChIKeyMCPUZZJBAHRIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lersivirine (CAS 473921-12-9) as a Next-Generation NNRTI for HIV-1 Research


Lersivirine (UK-453,061) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection. It exhibits potent antiretroviral activity against both wild-type HIV-1 (mean IC50 = 118-119 nM) and clinically relevant NNRTI-resistant strains [1]. Its mechanism involves a unique binding interaction within the reverse transcriptase (RT) enzyme that leads to a distinctive resistance profile, differentiating it from first-generation NNRTIs [2]. The compound is an aromatic ether with a molecular weight of 310.35 g/mol and the formula C17H18N4O2 [3]. Clinical development, including Phase IIb trials, has focused on its potential advantages over established agents like efavirenz and etravirine, particularly in specific patient populations [4][5].

Why Lersivirine (473921-12-9) Cannot Be Substituted with Other NNRTIs


Generic substitution among NNRTIs is scientifically unsound due to lersivirine's distinct resistance profile, unique binding mode to reverse transcriptase, and differential safety/tolerability characteristics [1][2]. Unlike earlier NNRTIs such as efavirenz and nevirapine, lersivirine retains significant activity against viruses harboring key resistance mutations like K103N and Y181C, which confer high-level resistance to many first-generation agents [3]. Furthermore, its distinct adverse event profile, with a markedly lower incidence of central nervous system (CNS) disturbances and rash compared to efavirenz, makes it a non-interchangeable clinical tool [4]. In vitro and in vivo data demonstrate that lersivirine's interactions with drug-metabolizing enzymes (CYP3A4, UGT2B7) and transporters (P-gp) are also distinct, leading to different drug-drug interaction (DDI) liabilities compared to strong inducers like efavirenz or nevirapine [5][6]. Therefore, selecting lersivirine is a deliberate choice driven by specific virologic and clinical contexts where other NNRTIs would be suboptimal or contraindicated.

Quantitative Differentiation of Lersivirine (473921-12-9): A Comparator-Based Evidence Guide


Lersivirine Retains Activity Against Efavirenz- and Nevirapine-Resistant HIV-1 Harboring the Y181C Mutation

A major limitation of first-generation NNRTIs like efavirenz and nevirapine is the emergence of the Y181C mutation in reverse transcriptase, which confers high-level resistance. Lersivirine retains significant antiviral activity against HIV-1 bearing the Y181C mutation. While efavirenz and nevirapine exhibit >100-fold and >100-fold increases in EC50 respectively against Y181C-mutant virus, lersivirine's EC50 increase is markedly lower, typically within a 10-fold change compared to wild-type virus, a clinically meaningful differential margin [1][2].

HIV-1 Drug Resistance NNRTI

Head-to-Head Clinical Safety Profile of Lersivirine vs. Efavirenz: Significantly Lower CNS Adverse Events

In a 48-week, randomized, double-blind Phase IIb trial (Study A5271015) in treatment-naïve HIV-1 patients, lersivirine demonstrated a significantly different and more favorable CNS adverse event profile compared to efavirenz. The incidence of CNS side effects like abnormal dreams and dizziness was markedly lower in patients receiving lersivirine (500mg or 750mg once daily) than in those receiving efavirenz (600mg once daily) [1]. This translates to a clinically relevant difference in tolerability, a key factor in long-term adherence.

HIV-1 Clinical Safety CNS Toxicity

Lersivirine Demonstrates Weak CYP3A4 Induction, Distinct from Strong Inducers Like Efavirenz

Lersivirine's pharmacokinetic interaction profile is differentiated from other NNRTIs by its weak induction of cytochrome P450 3A4 (CYP3A4). In a clinical drug-drug interaction study, co-administration of clinically relevant doses of lersivirine reduced the plasma exposure (AUC) of the sensitive CYP3A4 substrate midazolam by only 20-36% [1]. This contrasts sharply with efavirenz, a known moderate-to-strong CYP3A4 inducer, which can reduce midazolam AUC by over 50% [2]. This property translates to a more predictable and manageable DDI profile.

Drug-Drug Interactions Pharmacokinetics CYP3A4

Lersivirine Maintains Activity Against a Panel of Diverse HIV-1 Subtypes, Including Subtype C

Lersivirine demonstrates broad and consistent antiviral activity across a wide range of geographically diverse HIV-1 group M subtypes and circulating recombinant forms (CRFs). In a panel of 80 clinically-derived viruses representing subtypes A to H, including CRFs, lersivirine showed a geometric mean IC50 fold change of 0.92 compared to a reference virus, indicating no intrinsic resistance [1]. Importantly, for subtype C, the most globally prevalent subtype, the geometric mean IC50 fold change was 1.07 (95% CI 0.88 - 1.30, n=25), confirming its potency is preserved [1]. This broad activity contrasts with some other NNRTIs where reduced susceptibility has been noted in certain subtypes.

HIV-1 Subtype Susceptibility Global Health

Lersivirine Shows a Distinct and Slower Resistance Emergence Pathway In Vitro Compared to Efavirenz

In vitro resistance selection studies reveal that lersivirine selects for a unique set of reverse transcriptase mutations (e.g., V108I, E138K, F227L) and requires a higher number of mutations to achieve high-level resistance compared to efavirenz. Serial passage of HIV-1 in the presence of increasing lersivirine concentrations generated viruses with maximum 143-fold reduced susceptibility after 11 passages, while efavirenz selection produced a 16.3-fold reduction with the hallmark K103N/Q mutation emerging earlier [1]. This suggests a higher genetic barrier to high-level resistance for lersivirine in this experimental setting.

Drug Resistance In Vitro Selection Mutagenesis

Lersivirine Exhibits a Favorable Lipid Profile Compared to Efavirenz in Clinical Use

In the 48-week head-to-head Phase IIb trial versus efavirenz, lersivirine was associated with a neutral to slightly favorable effect on serum lipids, in contrast to the significant increases seen with efavirenz. At week 48, patients receiving efavirenz showed mean increases from baseline of +15.5 mg/dL in total cholesterol, +4.0 mg/dL in LDL-C, and +10.6 mg/dL in triglycerides. In contrast, the lersivirine 500mg group exhibited changes of +0.9 mg/dL, -1.7 mg/dL, and -1.5 mg/dL, respectively [1]. This difference is statistically and clinically significant for long-term cardiovascular risk management.

Metabolic Effects Dyslipidemia Cardiovascular Risk

Optimal Research Applications for Lersivirine (473921-12-9) Based on Quantitative Evidence


Modeling NNRTI-Resistant HIV-1 Infection and Sequential Therapy

Lersivirine's demonstrated ability to potently inhibit HIV-1 strains bearing the Y181C mutation (with <10-fold change in EC50) makes it an ideal agent for in vitro and in vivo models of NNRTI-resistant infection [1]. This is particularly valuable for researchers exploring sequential NNRTI strategies or salvage therapy, where efavirenz or nevirapine (>100-fold change in EC50) would be ineffective [2]. Its unique resistance profile also makes it a key tool for studying the evolution of resistance pathways distinct from those of first-generation NNRTIs [3].

Investigating CNS Toxicity and Safety in HIV-1 Therapeutics

Given its significantly lower rates of CNS adverse events compared to efavirenz—with a 67% relative risk reduction for dizziness and 58% for abnormal dreams—lersivirine is a superior choice for studies focused on CNS tolerability [4]. This is particularly relevant for research involving patient populations susceptible to neuropsychiatric side effects or in animal models where CNS effects can confound behavioral assessments. Its use minimizes the confounding variable of drug-induced CNS toxicity, allowing for cleaner interpretation of results.

Global Health Research Across Diverse HIV-1 Subtypes

The demonstrated potency of lersivirine across all major HIV-1 group M subtypes, including subtype C (geometric mean IC50 fold change of 1.07), makes it a valuable tool for global health research [5]. Unlike some NNRTIs with reduced activity in certain non-B subtypes, lersivirine provides consistent antiviral activity, enabling robust and generalizable findings in studies that involve diverse viral panels or patient isolates from different geographic regions, including Sub-Saharan Africa and South Asia [5].

Drug-Drug Interaction and Pharmacokinetic Modeling

Lersivirine's characterization as a weak CYP3A4 inducer (reducing midazolam AUC by only 20-36%) makes it a valuable probe for drug-drug interaction (DDI) studies [6]. In contrast to strong inducers like efavirenz (which can reduce exposure of co-administered CYP3A4 substrates by >50%), lersivirine provides a more stable PK background [7]. This is critical for researchers studying the PK of combination regimens, as lersivirine's weak induction profile simplifies the interpretation of DDI data and more closely mirrors a 'neutral' comparator for assessing the impact of other co-administered agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lersivirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.